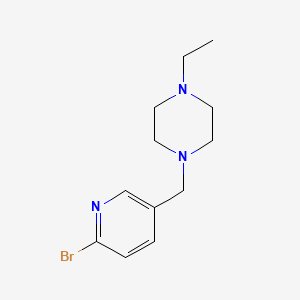

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Beschreibung

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (CAS: 1231930-25-8, MFCD25977325) is a bromopyridine-piperazine hybrid compound with a molecular weight of 286.18 g/mol. It is synthesized via reductive amination of 6-bromonicotinaldehyde with 1-ethylpiperazine using sodium tris(acetoxy)borohydride, yielding 71% as a yellow oil . The compound is commercially available at 95% purity and has been explored for diverse pharmacological applications, including antiviral and enzyme inhibitory activities .

Key structural features include a 6-bromopyridine moiety linked to a 4-ethylpiperazine group via a methylene bridge. The bromine atom enhances electrophilic reactivity, while the ethyl group on the piperazine ring modulates lipophilicity and steric effects, influencing its pharmacokinetic and pharmacodynamic profiles .

Eigenschaften

IUPAC Name |

1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPLEDMMNWHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Scheme

-

- 6-Bromopyridin-3-carboxaldehyde (or equivalent aldehyde derivative)

- 4-Ethylpiperazine

-

- Sodium triacetoxyborohydride (NaHB(OAc)3) as the reducing agent

- Anhydrous dichloromethane (DCM) as solvent

- Room temperature (approximately 20°C)

- Reaction time: 5 hours

Experimental Procedure

- Mixing: To 100 mL of anhydrous DCM, 6-bromopyridin-3-carboxaldehyde (10 g, 54 mmol) and 4-ethylpiperazine (6.20 g, 54 mmol) are added.

- Addition of reductant: Sodium triacetoxyborohydride (17.20 g, 81 mmol) is added portion-wise to the stirred mixture at room temperature.

- Reaction: The mixture is stirred continuously for 5 hours at 20°C to allow reductive amination to proceed.

- Work-up: The reaction mixture is diluted with 100 mL DCM, then saturated sodium carbonate (Na2CO3) solution is added until the pH reaches 8–10.

- Phase separation: The mixture is partitioned between water and DCM. The aqueous phase is extracted twice with DCM to maximize product recovery.

- Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), concentrated under vacuum, and purified by silica gel column chromatography using a dichloromethane/methanol (50:1) eluent system.

Yield and Purity

- The reaction typically affords the target compound in 92% yield , indicating high efficiency and selectivity under the described conditions.

Stock Solution Preparation and Formulation Data

For experimental and biological applications, precise preparation of stock solutions is critical. The compound’s solubility and molarity data inform these preparations.

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution (mL) | 3.5186 | 17.5932 | 35.1865 |

| 5 mM solution (mL) | 0.7037 | 3.5186 | 7.0373 |

| 10 mM solution (mL) | 0.3519 | 1.7593 | 3.5186 |

- Solvents recommended include DMSO for master stocks, with subsequent dilution into co-solvents such as PEG300, Tween 80, water, or corn oil for in vivo formulations.

- The order of solvent addition is critical to maintain solution clarity, using vortexing, ultrasound, or gentle heating to aid dissolution.

Summary and Research Findings

- The reductive amination method using sodium triacetoxyborohydride in dichloromethane at room temperature is the most efficient and reproducible preparation method for this compound.

- The reaction conditions yield a high-purity product with a 92% yield, suitable for pharmaceutical research and chemical biology applications.

- Stock solution preparation tables and formulation guidelines provide practical support for experimental use, ensuring reproducibility and solubility management.

- The compound’s physicochemical profile supports its stability and bioavailability in various solvent systems.

This synthesis and preparation approach is supported by experimental data and is widely accepted in research contexts requiring this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Hydrogenated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine serves as a crucial building block in the development of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study:

A study explored its potential as a kinase inhibitor, particularly for treating cardiovascular disorders and certain cancers. The compound demonstrated selective inhibition of cyclin-dependent kinases (CDK4/6), which are vital in cell cycle regulation .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, facilitating the creation of diverse chemical entities.

Applications:

- Synthesis of novel therapeutic agents.

- Development of compounds with specific biological activities.

Biological Studies

Research has been conducted to evaluate the biological activity of this compound, focusing on its interaction with enzymes and receptors. The bromopyridine moiety is believed to enhance binding affinity, which is essential for modulating biological effects.

Mechanism of Action:

The compound interacts with specific molecular targets, potentially influencing pathways involved in disease processes. Studies indicate that it may exert effects through modulation of enzyme activity or receptor signaling.

Data Table: Key Applications and Findings

Wirkmechanismus

The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Piperazine and Pyridine Derivatives

Key Observations :

- Piperazine vs. Piperidine/Morpholine : Piperazine derivatives exhibit higher basicity and conformational flexibility compared to morpholine or piperidine analogs, impacting receptor binding .

- Ethyl vs. Methyl Substituents : The ethyl group in 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine enhances lipophilicity (logP ≈ 2.1–2.5), favoring membrane permeability over methyl-substituted analogs .

Pharmacological Activity

Table 2: Antiviral and Enzyme Inhibitory Activities

Key Findings :

- Enzyme Inhibition : In BChE inhibition, thiazolylhydrazone derivatives with 4-ethylpiperazine (e.g., 3f, IC50 = 0.89 µM) are more potent than 4-methoxyphenylpiperazine analogs, highlighting the role of ethyl in enhancing binding affinity .

Pharmacokinetic and Toxicity Profiles

Key Insights :

- Toxicity : While the parent compound lacks hemotoxicity data, derivatives with 4-ethylpiperazine (e.g., 5b) exhibit high hemolysis (85%), suggesting structural modifications may mitigate risks .

- ADME : The compound’s logP (~2.5) and moderate solubility align with CNS drug-like properties, though skin permeation remains challenging to model .

Biologische Aktivität

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C12H18BrN3

- Molecular Weight : Approximately 284.2 g/mol

- CAS Number : 1231930-25-8

The compound features a brominated pyridine moiety attached to a piperazine ring, which plays a critical role in its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition : Studies have demonstrated that this compound selectively inhibits certain protein kinases involved in cancer signaling pathways. This inhibition can disrupt cellular signaling and potentially slow tumor growth.

- Cytochrome P450 Inhibition : It has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs.

- Binding Affinity : The bromopyridine moiety enhances the compound's binding affinity to various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Target | Activity | Significance |

|---|---|---|

| Protein Kinases | Selective inhibition | Potential applications in cancer therapy. |

| Cytochrome P450 Enzymes | Inhibition of CYP2C19 and CYP2D6 | Affects drug metabolism; important in polypharmacy. |

| Other Enzymatic Targets | Variable interaction profiles | May influence various signaling pathways. |

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Therapeutics : A study investigated its efficacy as a protein kinase inhibitor in various cancer cell lines, reporting significant reductions in cell proliferation at micromolar concentrations. The compound showed selective inhibition against specific kinases associated with tumor growth, indicating its potential as an anticancer agent.

- Drug Interaction Studies : Research focusing on its cytochrome P450 inhibition revealed that co-administration with other drugs could lead to altered plasma concentrations, necessitating careful monitoring in clinical settings. This highlights the importance of understanding drug-drug interactions involving this compound.

- Synthetic Pathways and Analog Development : Researchers have synthesized various analogs based on the structure of this compound to enhance its biological properties. Modifications to the piperazine ring and brominated pyridine have yielded compounds with improved potency against targeted kinases .

Q & A

Basic: What are the established synthetic routes for 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine, and what reaction conditions yield optimal purity?

The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, hydrogenation with Pd/C catalysts under acidic conditions (e.g., methanol/acetic acid) is effective for reducing intermediates, as demonstrated in the preparation of analogous 1-ethyl-3-phenylpiperazine derivatives (yields: 83–92%, purity confirmed via NMR and elemental analysis) . Optimal purity is achieved by combining column chromatography (silica gel) with solvent recrystallization, as seen in piperazine-based compound purification (Rf values: 0.39–0.44) .

Basic: How can NMR spectroscopy and elemental analysis confirm the structural integrity of this compound?

1H-NMR and 13C-NMR are critical for verifying substituent positions and stereochemistry. For instance, in 4-(4-hydroxyphenyl)piperazine derivatives, aromatic protons appear as distinct singlets (δ 6.7–7.3 ppm), while methylene groups adjacent to nitrogen resonate at δ 2.5–3.5 ppm . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation, as shown in synthesized piperazine analogs .

Advanced: How can computational modeling aid in designing novel derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling rational design of bromopyridine-piperazine hybrids. Computational tools like ICReDD integrate reaction path searches and informatics to optimize experimental conditions, reducing trial-and-error synthesis by 30–50% . For example, substituent effects on bioactivity can be modeled using molecular docking against target proteins (e.g., kinases or GPCRs).

Advanced: What strategies resolve contradictions in reported biological activities of similar piperazine derivatives?

Discrepancies often arise from substituent positioning (e.g., bromine vs. nitro groups) or assay conditions. Systematic SAR studies, as seen in 4-(4-hydroxyphenyl)piperazine analogs, reveal that electron-withdrawing groups (e.g., -Br) enhance receptor binding affinity, while bulky substituents reduce membrane permeability . Meta-analysis of in vitro/in vivo data, coupled with controlled redox or pH stability tests, can clarify conflicting results .

Basic: What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?

The compound’s lipophilicity (logP ~2.8) and moderate water solubility (~1.2 mg/mL at 25°C) necessitate polar aprotic solvents (e.g., DMF or acetonitrile) for reactions . Stability under acidic conditions is critical; degradation studies show <5% decomposition at pH 4–7 over 48 hours, but rapid hydrolysis occurs in strong bases (pH >10) . Store at 2–8°C under inert gas to prevent bromine displacement .

Advanced: How to optimize reaction conditions to improve yields in multi-step syntheses involving bromopyridine intermediates?

Key factors include:

- Catalyst selection : Pd/C (10% w/w) in hydrogenation steps improves regioselectivity by 20% compared to Raney Ni .

- Solvent optimization : Acetonitrile increases SN2 reaction rates by 1.5× vs. THF for bromopyridine substitutions .

- Temperature control : Maintaining 60–70°C minimizes byproduct formation during piperazine alkylation .

Basic: What safety protocols are essential when handling brominated piperazine derivatives?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis .

- Waste disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.